

# Icosabutate's Impact on Hepatic Inflammation: A Technical Guide

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## Compound of Interest

Compound Name: Icosabutate

Cat. No.: B608055

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## Executive Summary

**Icosabutate**, a structurally engineered fatty acid, has emerged as a promising therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH), primarily by targeting hepatic inflammation and fibrosis. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and mechanistic pathways associated with **icosabutate**'s effects on the liver. Through its unique design, **icosabutate** resists oxidation and hepatic accumulation, allowing for targeted engagement of key fatty acid receptors that modulate inflammatory and fibrotic processes. This document synthesizes preclinical and clinical findings to offer an in-depth resource for the scientific community.

## Quantitative Data on Hepatic Inflammation and Related Markers

The following tables summarize the key quantitative outcomes from preclinical and clinical studies investigating the efficacy of **icosabutate** in ameliorating hepatic inflammation and related pathologies.

### Table 1: Effects of Icosabutate on Liver Enzymes in Dyslipidemic Patients[1]

Parameter	Treatment Group (12 weeks)	Median Reduction	p-value vs. Placebo
Alanine Aminotransferase (ALT)	Icosabutate 600mg/day	53%	0.015
Gamma-Glutamyl Transferase (GGT)	Icosabutate 600mg/day	42%	0.0015
Alanine Aminotransferase (ALT)	Placebo	No significant change	0.98
Gamma-Glutamyl Transferase (GGT)	Placebo	No significant change	0.55

**Table 2: Histological and Biomarker Responses in the Phase 2b ICONA Trial (MASH Patients, F1-F3 Fibrosis)[2][3][4]**

Endpoint	Placebo	Icosabutate 300mg	Icosabutate 600mg
Fibrosis Improvement (≥1 stage)			
Overall (F1-F3)	11.3%	29.3% (p<0.05 vs placebo)	23.9%
Moderate to Severe (F2-F3)	13%	30.8% (p=0.036 vs placebo)	28.3% (p=0.065 vs placebo)
With Type 2 Diabetes	0%	28.6% (p=0.003 vs placebo)	21.2% (p=0.013 vs placebo)
MASH Resolution (no worsening of fibrosis)	14.5%	-	23.9% (p=0.13 vs placebo)
Biomarker Changes			
hsCRP (median reduction from baseline)	-	-	40%
PRO-C3 (reduction from baseline)	-	-	~20%

**Table 3: Preclinical Efficacy of Icosabutate in AMLN ob/ob Mice[5]**

Parameter	Icosabutate (90 mpk)	Icosabutate (135 mpk)
Plasma ALT Reduction	-32% (p < .001)	-44% (p < .001)
Hepatic Steatosis Reduction	-	-47% (p < .001)
Hepatic Triglyceride Reduction	-35% (p < .001)	-40% (p < .001)
Hepatic GSSG/GSH Ratio	-	84% increase (p < .01)

## Experimental Protocols

### Preclinical Murine Models of MASH

- Animal Model: C57BL/6J mice.
- Diet: A choline-deficient, L-amino acid-defined diet was used to induce MASH.
- Treatment Regimen: Treatment was initiated after the establishment of liver injury. **Icosabutate** was administered orally at low (56 mg/kg) and high (112 mg/kg) doses and compared to eicosapentaenoic acid (EPA) at 91 mg/kg.
- Duration: The study duration was 12 weeks, with treatment administered from week 7 to 12.
- Key Assessments: Hepatic gene expression for inflammatory markers, histological analysis of inflammation and fibrosis, and measurement of hepatic lipid profiles and glutathione levels.
- Animal Model: ob/ob mice, which are genetically obese and prone to metabolic disease.
- Diet: A diet high in fat, cholesterol, and fructose (AMLN diet) was used to induce steatohepatitis and fibrosis.
- Treatment Regimen: **Icosabutate** was administered at doses of 90 and 135 mg/kg/day and compared to obeticholic acid.
- Key Assessments: Histological assessment of hepatic fibrosis and myofibroblast content, analysis of the arachidonic acid cascade, measurement of hepatic oxidized phospholipids, and apoptosis markers. Plasma ALT levels were also measured.

## Phase 2b ICONA Clinical Trial

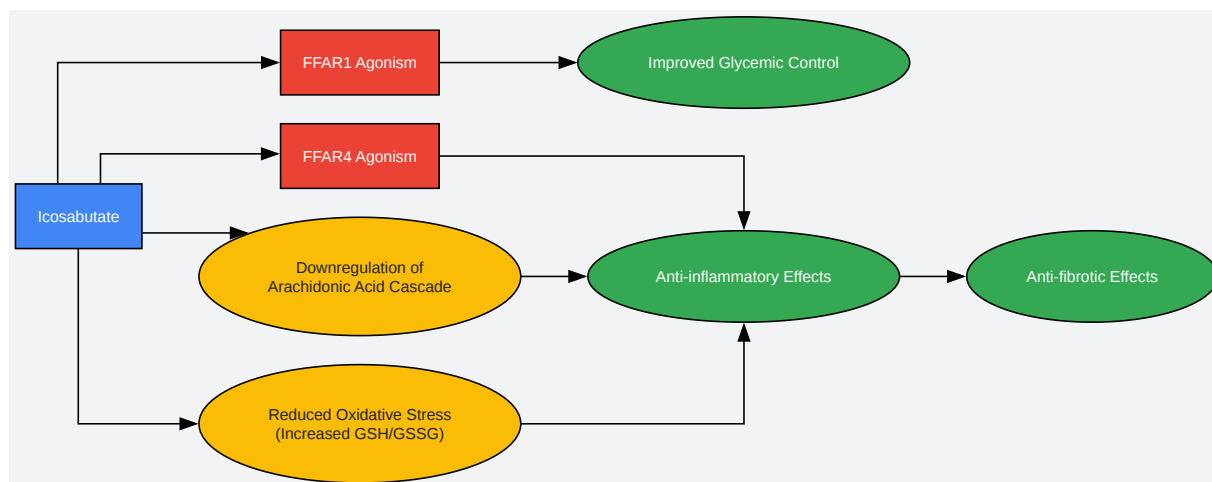
- Study Design: A multicenter, randomized, placebo-controlled, 52-week trial.
- Patient Population: 280 adult patients with biopsy-confirmed MASH and liver fibrosis stages F1-F3.
- Treatment Arms: Patients were randomized (1:1:1) to receive once-daily oral doses of:
  - **Icosabutate** 300 mg
  - **Icosabutate** 600 mg

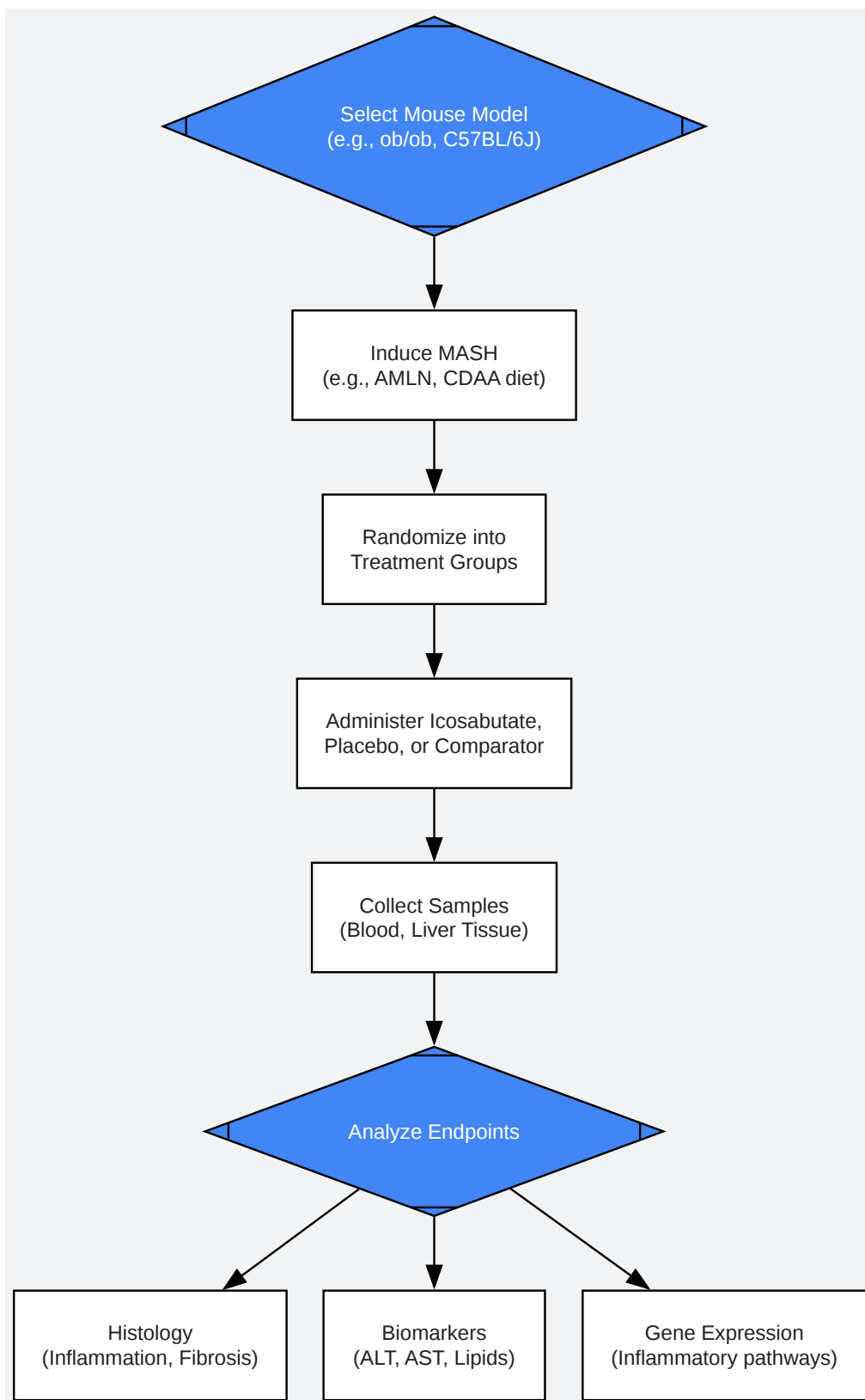
- Placebo
- Primary Endpoint: The proportion of patients achieving MASH resolution with no worsening of fibrosis in the 600 mg arm.
- Secondary and Exploratory Endpoints: Improvement in fibrosis by at least one stage, changes in liver enzymes (ALT, AST, GGT), inflammatory biomarkers (hsCRP), and markers of fibrosis (ELF score, PRO-C3).

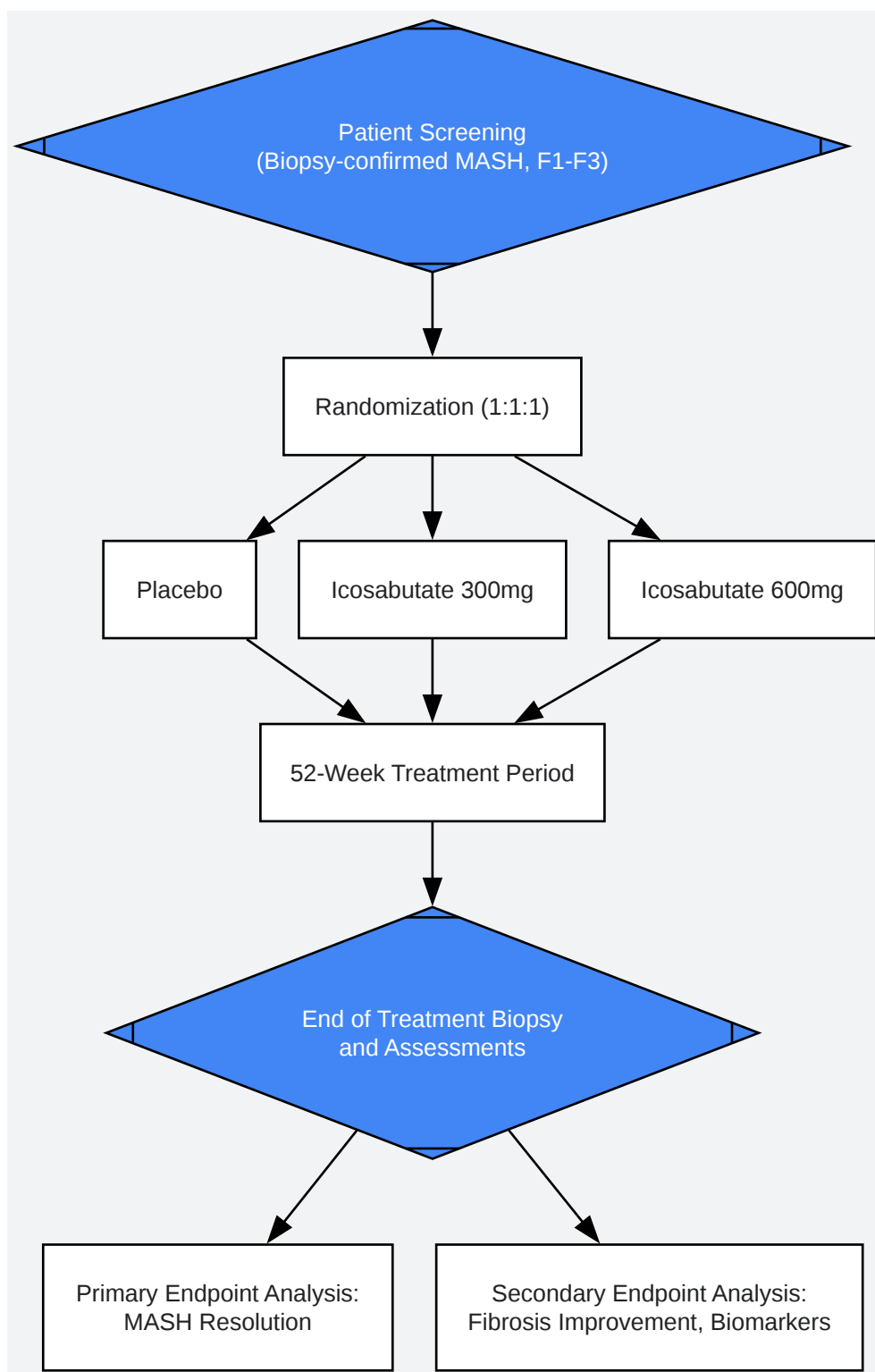
## Signaling Pathways and Experimental Workflows

### Proposed Mechanism of Action of Icosabutate

**Icosabutate** is a structurally engineered fatty acid designed to resist beta-oxidation and accumulate in the liver, where it acts as a potent agonist for free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). This targeted engagement in the liver is believed to be central to its anti-inflammatory and anti-fibrotic effects.







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